(3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL
Description
(3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL is a chiral amino alcohol featuring a pyrrole ring substituted at the 2-position and an amino group attached to the same carbon as the propanol chain. This compound is hypothesized to serve as a building block in pharmaceuticals or agrochemicals due to its hybrid structure, combining an aromatic heterocycle (pyrrole) with a polar propanol moiety.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1H-pyrrol-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2O/c8-6(3-5-10)7-2-1-4-9-7/h1-2,4,6,9-10H,3,5,8H2/t6-/m1/s1 |
InChI Key |
CNVKMNFJBYOHNY-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CNC(=C1)[C@@H](CCO)N |
Canonical SMILES |
C1=CNC(=C1)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL typically involves the reaction of pyrrole with a suitable amino alcohol precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1.1. Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds, including (3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL, exhibit promising anticancer properties. For instance, studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways and enhancing reactive oxygen species (ROS) production . The mechanism involves alterations in glycolytic pathways and increased gluconeogenesis, which may be leveraged for therapeutic strategies against colorectal cancer .
1.2. Neuroprotective Effects
The compound has been investigated for its neuroprotective capabilities. Pyrrolidine derivatives are known to modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases. Preliminary studies suggest that this compound may enhance synaptic plasticity and reduce oxidative stress in neuronal cells .
2.1. Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including cyclization and functionalization processes. It can be utilized to synthesize nitrogen-containing heterocycles, which are essential in developing pharmaceuticals and agrochemicals .
2.2. Synthesis of Heterocyclic Compounds
The compound's propargylamine moiety is particularly useful for synthesizing a range of heterocycles through cyclization reactions. These heterocycles have applications in drug development, particularly as inhibitors of key biological targets such as protein kinases . The ability to modify the amino group further enhances its utility in creating diverse chemical entities.
3.1. Case Study: Anticancer Compound Development
A study published in the Royal Society of Chemistry explored the synthesis of pyrrole derivatives from this compound and their subsequent evaluation for anticancer activity. The researchers demonstrated that specific modifications to the compound led to enhanced efficacy against various cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold .
3.2. Case Study: Neuroprotective Mechanisms
Another research effort focused on the neuroprotective effects of pyrrolidine derivatives, including this compound, on models of neurodegeneration. The findings indicated that these compounds could mitigate neuronal cell death by modulating oxidative stress pathways and enhancing mitochondrial function . This suggests a pathway for therapeutic applications in conditions like Alzheimer's disease.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL involves its interaction with specific molecular targets and pathways. The amino group and pyrrole ring can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. These interactions can lead to a range of biological effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following compounds share structural similarities with (3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL:
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol
- Core Structure : Pyridine (6-membered aromatic ring with one nitrogen atom).
- Substituents: Amino group at position 2, iodine at position 5, and propanol chain at position 3.
- Key Differences :
- Pyridine’s electron-withdrawing nitrogen alters reactivity compared to pyrrole’s electron-rich aromatic system.
- Iodine substitution increases molecular weight (290.03 g/mol vs. 154.20 g/mol for the target compound) and may enhance lipophilicity.
- Potential Applications: Likely used in medicinal chemistry for radiolabeling (iodine) or as a ligand in coordination chemistry .
1-[(3S)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol
- Core Structure : Pyrrolidine (saturated 5-membered amine ring).
- Substituents: (3S)-aminopyrrolidinyl group and branched methylpropanol chain.
- Key Differences: Saturated pyrrolidine ring increases conformational flexibility vs. planar pyrrole. (3S)-stereochemistry contrasts with the target’s (3R)-configuration, which may impact receptor binding.
- Potential Applications: Chiral catalyst or intermediate in asymmetric synthesis .
Comparative Analysis Table
| Compound | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Stereochemistry | Hypothesized Applications |
|---|---|---|---|---|---|
| This compound | Pyrrole | Amino, propanol | 154.20 | R-configuration | Pharmaceutical intermediates |
| 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | Pyridine | Amino, iodo, propanol | 290.03 | N/A | Radiolabeling, ligands |
| 1-[(3S)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol | Pyrrolidine | Aminopyrrolidinyl, methylpropanol | 173.25 | S-configuration | Chiral catalysts |
Research Implications and Limitations
- Electronic Properties : Pyrrole’s electron-rich nature may enhance π-π stacking in drug-receptor interactions, whereas pyridine’s electron deficiency could favor hydrogen bonding or metal coordination .
Biological Activity
(3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL, also known as 3-Amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one, is a chiral organic compound with significant biological activity. This compound belongs to the class of pyrrole derivatives and exhibits various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H14N2O
- Molecular Weight : 154.21 g/mol
- IUPAC Name : (3R)-3-amino-3-(1-methylpyrrol-2-yl)propan-1-one
The compound features a chiral center, an amino group, and a pyrrole ring, which contribute to its unique chemical properties. These characteristics facilitate its interaction with enzymes and receptors in biological systems.
Research indicates that this compound interacts with specific molecular targets through:
- Hydrogen Bonding : The amino group forms hydrogen bonds with active sites on proteins.
- π-π Interactions : The pyrrole ring engages in π-π interactions with aromatic residues within proteins.
These interactions can modulate the activity of enzymes and receptors, influencing various biological processes such as signal transduction and metabolic pathways.
Enzyme Interactions
Studies have shown that this compound can inhibit specific enzymes involved in critical cellular pathways. For instance, it has been evaluated for its inhibitory effects on Hedgehog Acyltransferase (HHAT), which plays a role in the Hedgehog signaling pathway. The compound demonstrated significant inhibition at concentrations below 25 μM, indicating potential therapeutic applications in cancer treatment where this pathway is dysregulated .
Case Studies
- Inhibition of HHAT : A study evaluated the IC50 values of various analogues of this compound, revealing that compounds with similar structures exhibited varying degrees of inhibitory potency against HHAT. The most potent analogues showed IC50 values less than 20 μM while maintaining low cytotoxicity against HEK293a SHH cells .
- Antimicrobial Activity : In another investigation, derivatives of this compound were tested for antibacterial activity using the agar disc-diffusion method against Gram-positive and Gram-negative bacteria. Results indicated that several analogues exhibited significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .
Applications in Medicinal Chemistry
This compound serves as a crucial building block in synthesizing pharmaceutical compounds aimed at treating neurological disorders and cancers. Its ability to modulate enzyme activity makes it valuable in drug design and development.
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons between this compound and related compounds:
| Compound Name | Structural Feature |
|---|---|
| (3R)-3-Amino-3-(1-methylindol-2-YL)propan-1-Ol | Indole ring instead of pyrrole |
| (3R)-3-Amino-3-(1-methylpyridin-2-YL)propan-1-Ol | Pyridine ring instead of pyrrole |
| (3R)-3-Amino-3-(1-methylpyrazol-2-YL)propan-1-Ol | Pyrazole ring instead of pyrrole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
